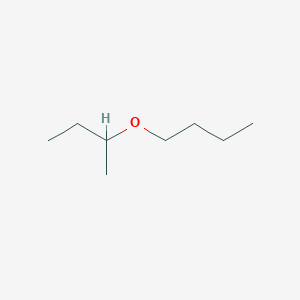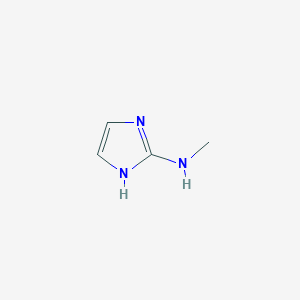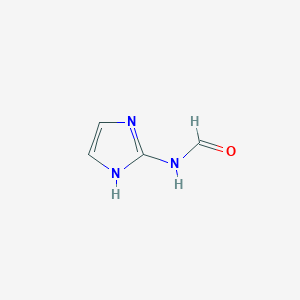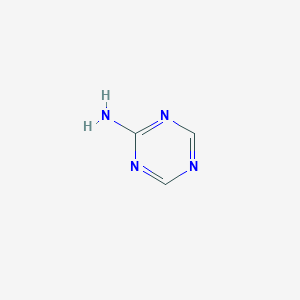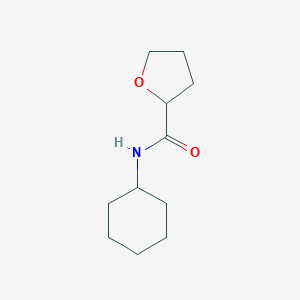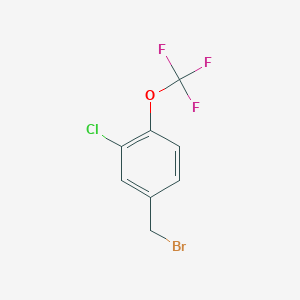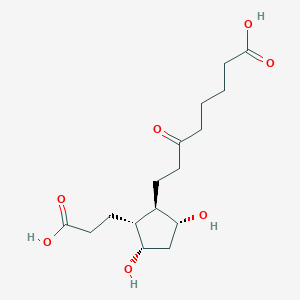
tétranor-PGFM
Vue d'ensemble
Description
Tetranor-9α,11α-dihydroxy-15-oxo-13,14-dihydro-2,3,4,5-tetranor-prostan-1,20-dioic acid is a major urinary metabolite of prostaglandin F2α. This compound is significant in the study of prostaglandin metabolism and is often used as a biomarker in various physiological and pathological conditions .
Applications De Recherche Scientifique
Tetranor-9α,11α-dihydroxy-15-oxo-13,14-dihydro-2,3,4,5-tetranor-prostan-1,20-dioic acid is used extensively in scientific research:
Chemistry: It serves as a model compound for studying prostaglandin metabolism and synthesis.
Biology: It is used to investigate the role of prostaglandins in various biological processes, including inflammation and reproduction.
Medicine: This compound is a biomarker for monitoring diseases such as asthma, food allergies, and muscular dystrophy.
Mécanisme D'action
Target of Action
Tetranor-Prostaglandin FM (tetranor-PGFM) is the principal urinary metabolite of Prostaglandin F2α (PGF2α) . The primary target of tetranor-PGFM is the Prostaglandin F2-alpha receptor (PTGFR) . PTGFR is a G protein-coupled receptor that mediates the activity of PGF2α . It plays a crucial role in initiating luteolysis in the corpus luteum .
Mode of Action
It is known that the activity of ptgfr is mediated by g proteins which activate a phosphatidylinositol-calcium second messenger system . This suggests that tetranor-PGFM, as a metabolite of PGF2α, may interact with PTGFR and influence this signaling pathway.
Biochemical Pathways
Tetranor-PGFM is involved in the prostaglandin biosynthesis pathway . Prostaglandins, including PGF2α, are derived from arachidonic acid via the cyclooxygenase (COX) pathway . The metabolism of PGF2α leads to the formation of tetranor-PGFM .
Pharmacokinetics
It is known that tetranor-pgfm is excreted in the urine . The urinary levels of tetranor-PGFM can vary depending on physiological conditions. For instance, in healthy females, the excretion rates are 7-13 µg per day, while in healthy males, the rates are 11-59 µg per 24 hours . During pregnancy, female urinary levels of tetranor-PGFM increase 2 to 5-fold, returning to normal shortly after childbirth .
Result of Action
Studies suggest that changes in urinary levels of tetranor-pgfm may reflect the biosynthesis of pgf2α . For instance, a decrease in urinary tetranor-PGFM levels was observed in patients with advanced heart failure after administration of the drug tranilast, suggesting a reduction in prostaglandin-mediated inflammation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of tetranor-PGFM. For example, physiological conditions such as pregnancy can significantly increase the urinary levels of tetranor-PGFM . Additionally, pathological conditions like heart failure can influence the levels of tetranor-PGFM and its associated inflammatory response .
Analyse Biochimique
Biochemical Properties
Tetranor-Prostaglandin FM is an arachidonic acid metabolite . It interacts with various enzymes, proteins, and other biomolecules in the body. The nature of these interactions is complex and involves multiple biochemical pathways.
Cellular Effects
Tetranor-Prostaglandin FM influences cell function in several ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that levels of Tetranor-Prostaglandin FM were significantly higher in subjects with stage 1 nephropathy than in healthy subjects and increased with the progression of nephropathy .
Dosage Effects in Animal Models
The effects of Tetranor-Prostaglandin FM vary with different dosages in animal models. For example, normal healthy females excrete 7-13 µg of Tetranor-Prostaglandin FM per day compared to 11-59 µg/24 hours for healthy males .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetranor-9α,11α-dihydroxy-15-oxo-13,14-dihydro-2,3,4,5-tetranor-prostan-1,20-dioic acid typically involves the β- and ω-oxidation of prostaglandin F2α. This process can be carried out in vitro using specific enzymes or chemical reagents that facilitate the oxidation steps .
Industrial Production Methods
Industrial production of tetranor-9α,11α-dihydroxy-15-oxo-13,14-dihydro-2,3,4,5-tetranor-prostan-1,20-dioic acid is not commonly reported, as it is primarily a research compound. large-scale synthesis would likely involve optimized enzymatic processes to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Tetranor-9α,11α-dihydroxy-15-oxo-13,14-dihydro-2,3,4,5-tetranor-prostan-1,20-dioic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur, leading to the formation of more oxidized metabolites.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Functional groups on the molecule can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions are various oxidized and reduced metabolites of the original compound. These products are often analyzed to understand the metabolic pathways and biological effects of prostaglandins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetranor-9α,11α-dihydroxy-15-oxo-13,14-dihydro-2,3,4,5-tetranor-prostan-1,20-dioic acid: Another major urinary metabolite of prostaglandin F2α.
Tetranor-9α,11α-dihydroxy-15-oxo-13,14-dihydro-2,3,4,5-tetranor-prostan-1,20-dioic acid: A metabolite of prostaglandin E2.
Tetranor-9α,11α-dihydroxy-15-oxo-13,14-dihydro-2,3,4,5-tetranor-prostan-1,20-dioic acid: A metabolite of prostaglandin D2.
Uniqueness
Tetranor-9α,11α-dihydroxy-15-oxo-13,14-dihydro-2,3,4,5-tetranor-prostan-1,20-dioic acid is unique due to its specific role as a metabolite of prostaglandin F2α. Its presence in urine and plasma makes it a valuable biomarker for studying prostaglandin-related physiological and pathological processes .
Propriétés
IUPAC Name |
8-[(1R,2R,3S,5R)-2-(2-carboxyethyl)-3,5-dihydroxycyclopentyl]-6-oxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-14,18-19H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRHJCFWWOQYQE-SYQHCUMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H]1O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of measuring Tetranor-Prostaglandin F Metabolite (tetranor-PGFM) levels?
A1: Tetranor-PGFM serves as a valuable biomarker for assessing Prostaglandin D2 (PGD2) production in the body. [] Elevated urinary tetranor-PGFM levels have been linked to various health conditions, including food allergies, Duchenne muscular dystrophy, and aspirin-intolerant asthma. [] This highlights its potential utility in both research and diagnostic settings for understanding and monitoring these diseases.
Q2: How can Tetranor-Prostaglandin F Metabolite (tetranor-PGFM) be accurately measured in biological samples?
A2: Researchers have successfully developed a highly specific and sensitive competitive enzyme immunoassay (EIA) for quantifying tetranor-PGFM. [, ] This assay utilizes a monoclonal antibody specifically designed to bind tetranor-PGFM, enabling its precise detection and measurement in complex biological samples like urine. [, ] The development of this EIA represents a significant advancement in tetranor-PGFM research, facilitating further investigations into its role in various physiological and pathological processes.
Q3: What challenges were encountered in developing the enzyme immunoassay (EIA) for Tetranor-Prostaglandin F Metabolite (tetranor-PGFM)?
A3: Developing the EIA for tetranor-PGFM involved optimizing several key parameters to ensure accuracy and reliability. Researchers had to determine the optimal ionic strength and pH for the assay, ultimately finding that 150 mM NaCl and pH 7.5 provided the best results. [, ] Additionally, they had to carefully evaluate the assay's specificity to ensure it did not cross-react with other similar molecules like tetranor-PGEM, tetranor-PGAM, or tetranor-PGDM. [, ] Overcoming these challenges was crucial for establishing a robust and accurate method for measuring tetranor-PGFM.
Q4: Can plasma oxylipin levels, including those derived from 5-lipoxygenase (5-LOX), provide insights into synovial inflammation and potential therapeutic targets?
A4: Research suggests that synovial tissue lipid profiling, rather than plasma oxylipin levels, may be a more accurate indicator of active inflammatory pathways in treated joints. [] While plasma analysis revealed only 24 identifiable oxylipins, synovial tissue analysis identified 71, with minimal correlation between the two. [] Notably, elevated levels of 5-LOX-derived oxylipins were specifically observed in the synovial tissue of patients with a lympho-myeloid-enriched synovium. [] This finding suggests that targeting the 5-LOX pathway with inhibitors could hold therapeutic potential for individuals with this specific histological presentation of inflammatory arthritis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(1S,8S,10S,11R)-3-methoxy-11-methyl-10-(3,4,5-trimethoxyphenyl)-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one](/img/structure/B31609.png)


